5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine
Description
Properties
CAS No. |
1880881-54-8 |
|---|---|
Molecular Formula |
C8H14N4 |
Molecular Weight |
166.2 |
Purity |
85 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Azetidin 1 Yl 1,3 Dimethyl 1h Pyrazol 4 Amine and Its Precursors
Synthetic Routes to the 1,3-Dimethyl-1H-pyrazol-4-amine Moiety
The formation of the 1,3-dimethyl-1H-pyrazol-4-amine scaffold is a multi-step process that begins with the construction of the pyrazole (B372694) ring, followed by functionalization at the C4 position to introduce the amine group.
Methods for Pyrido[3,2-b]oxazin-3-one Ring Construction
The construction of a pyrido[3,2-b]oxazin-3-one ring is a distinct synthetic pathway in heterocyclic chemistry. However, a direct and commonly utilized synthetic route from a pyrido[3,2-b]oxazin-3-one precursor to the 1,3-dimethyl-1H-pyrazol-4-amine moiety is not extensively documented in mainstream chemical literature. Ring transformation reactions, where one heterocyclic system is converted into another, are known but can be complex. For instance, the opening of an oxazinone ring followed by rearrangement and reaction with a suitable nitrogen source could theoretically lead to a pyridine (B92270) or a related nitrogenous ring, but its direct conversion to a substituted pyrazole is not a standard synthetic strategy. The synthesis of the target pyrazole is more conventionally achieved through the methods described in the subsequent sections.
Cyclocondensation Reactions for Pyrazole Formation
The most prevalent and versatile method for the synthesis of the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound, or a synthon thereof, and a hydrazine (B178648) derivative.
A common strategy to obtain a 1,3-dimethyl-pyrazole involves the reaction of a β-ketoester with methylhydrazine. The reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring. The regioselectivity of this reaction, which determines the position of the methyl groups on the pyrazole nitrogen, can be influenced by the reaction conditions and the nature of the substituents on the β-dicarbonyl compound. For the synthesis of a 1,3-dimethylpyrazole, a symmetrical diketone like acetylacetone (B45752) can be reacted with methylhydrazine, or a β-ketoester can be used to control the regiochemistry.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Key Features |
|---|---|---|---|
| Acetylacetone | Methylhydrazine | 1,3,5-Trimethyl-1H-pyrazole | Leads to a mixture of regioisomers if the diketone is unsymmetrical. |
| Ethyl acetoacetate | Methylhydrazine | 1,3-Dimethyl-1H-pyrazol-5(4H)-one | Forms a pyrazolone, which can be further functionalized. |
| β-Diketones | Substituted Hydrazines | Substituted Pyrazoles | A general and widely used method for pyrazole synthesis. |
Functionalization at Pyrazole Ring Positions (e.g., C4)
Once the 1,3-dimethyl-1H-pyrazole ring is synthesized, the introduction of an amino group at the C4 position is required. This is typically achieved through a two-step sequence involving nitration followed by reduction, or through a direct amination of a pre-functionalized pyrazole.
Nitration and Subsequent Reduction:
A common and effective method for introducing an amino group at the C4 position of a pyrazole ring is through electrophilic nitration, followed by the reduction of the resulting nitro group. The 1,3-dimethyl-1H-pyrazole can be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to yield 1,3-dimethyl-4-nitro-1H-pyrazole. The nitro group can then be reduced to the corresponding amine, 1,3-dimethyl-1H-pyrazol-4-amine, using various reducing agents, with catalytic hydrogenation (e.g., using palladium on carbon) being a common and efficient method.
Buchwald-Hartwig Amination:
An alternative, more direct approach for the C4-amination is the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine. In this context, a 4-halo-1,3-dimethyl-1H-pyrazole (e.g., 4-bromo- or 4-iodo-1,3-dimethyl-1H-pyrazole) can be coupled with an amine or an ammonia (B1221849) equivalent in the presence of a palladium catalyst and a suitable ligand to directly afford 1,3-dimethyl-1H-pyrazol-4-amine. The choice of ligand is crucial for the efficiency of the reaction.
Synthetic Routes to the Azetidin-1-yl Moiety
The azetidine (B1206935) ring is a strained four-membered heterocycle, and its synthesis requires specific methodologies. The formation of the azetidin-1-yl moiety, which is subsequently attached to the pyrazole core, can be achieved through several routes.
Iodocyclisation of Homoallylamine Derivatives for Azetidine Ring Formation
The iodocyclisation of homoallylamine derivatives is a powerful method for the stereoselective synthesis of functionalized azetidines. This reaction involves the treatment of a homoallylamine with iodine, which leads to an intramolecular cyclization to form a 2-(iodomethyl)azetidine derivative. The reaction proceeds through the formation of an iodonium (B1229267) ion intermediate, which is then attacked by the nitrogen atom of the amine in an endo- or exo-tet cyclization. The stereochemical outcome of the reaction can often be controlled by the reaction conditions. For instance, room temperature iodocyclisation of homoallylamines can stereoselectively yield functionalized 2-(iodomethyl)azetidine derivatives in high yields.
| Starting Material | Reagent | Product | Typical Conditions | Yields |
|---|---|---|---|---|
| Homoallylamine Derivatives | Iodine | 2-(Iodomethyl)azetidine Derivatives | Room Temperature | High |
Aza-Michael Addition Strategies for Azetidine Derivatives
The aza-Michael addition is another versatile method for the construction of C-N bonds and can be employed in the synthesis of azetidine derivatives. This reaction involves the conjugate addition of an amine to an activated alkene, such as an α,β-unsaturated ester or ketone. For the synthesis of azetidine derivatives, a suitably functionalized precursor containing both an amine and a Michael acceptor can undergo an intramolecular aza-Michael addition to form the four-membered ring. Alternatively, an intermolecular aza-Michael addition can be used to introduce an azetidine moiety onto a molecule. For example, the reaction of an amine with a substrate containing a leaving group at the γ-position relative to an activating group can lead to the formation of an azetidine ring through a tandem Michael addition-elimination process. This strategy has been applied for the preparation of various NH-heterocyclic derivatives, including azetidines.
Nucleophilic Substitution Reactions Involving Azetidines
The construction of the azetidine ring, a strained four-membered heterocycle, is a significant challenge in organic synthesis. bham.ac.uk Nucleophilic substitution is a cornerstone of azetidine synthesis, typically involving the intramolecular cyclization of a substrate containing an amine and a suitable leaving group. u-tokyo.ac.jp
Established methods often rely on the cyclization of 1,3-difunctionalized compounds where an amine nucleophile displaces a leaving group. magtech.com.cnarkat-usa.org For instance, a straightforward synthesis of 1,3-disubstituted azetidines can be achieved through the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Another common approach is the intramolecular SN2 reaction where a nitrogen atom attacks a carbon atom bonded to a leaving group such as a halogen or mesylate. frontiersin.org The high ring strain of the four-membered ring can make its formation difficult, sometimes leading to facile ring-opening or rearrangement reactions. bham.ac.uk
The intramolecular aminolysis of 3,4-epoxy amines presents an alternative route for building the azetidine ring, particularly for scaffolds that could be useful for further functionalization. frontiersin.org The regioselectivity of the ring-opening of activated azetidinium ions by nucleophiles has also been a subject of detailed study, providing functionalized linear amines in a stereoselective manner. nih.gov
Preparation of 3-Functionalized N-Boc-Azetidines
For incorporation into complex molecules, azetidines often require functionalization, particularly at the 3-position. The use of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is common, as it allows for controlled reactions and can be removed under specific conditions. uni-muenchen.denih.gov
The synthesis of 3-functionalized azetidines can be achieved through several methods, including the functional group transformations of azetidin-3-ones. arkat-usa.org N-Boc-azetidin-3-one is a versatile starting material. arkat-usa.org For example, it can undergo a Horner–Wadsworth–Emmons reaction to produce methyl (N-Boc-azetidin-3-ylidene)acetate, a key intermediate for further modifications. nih.govmdpi.com Chiral azetidin-3-ones can be prepared via gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, providing a flexible route to enantiomerically enriched building blocks. nih.gov These azetidin-3-ones are valuable substrates for creating a variety of 3-substituted azetidines. nih.gov
Recent developments have focused on stereoselective methods for producing 3-functionalized azetidines. uni-muenchen.de This includes the addition of organometallic species, such as Grignard reagents, to azabicyclobutanes or the α-lithiation of N-protected azetidines followed by trapping with an electrophile. uni-muenchen.de
Table 1: Selected Methods for the Synthesis of 3-Functionalized N-Boc-Azetidines
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| N-Boc-azetidin-3-one | Horner–Wadsworth–Emmons (HWE) reaction | Methyl (N-Boc-azetidin-3-ylidene)acetate | nih.govmdpi.com |
| Chiral N-propargylsulfonamides | Gold-catalyzed oxidative cyclization | Chiral N-Boc-azetidin-3-ones | nih.gov |
| N-Boc-3-oxoazetidine | Zinc/copper couple, propargyl bromide | N-Boc-3-hydroxy-3-(prop-2-yn-1-yl)azetidine | arkat-usa.org |
| N-protected azetidine | α-lithiation, electrophile trapping | α-substituted, 3-arylated azetidine | uni-muenchen.de |
Formation of the Azetidinyl-Pyrazole Linkage
Connecting the azetidine and pyrazole rings is a critical step in the synthesis of the target molecule. Various cross-coupling and addition reactions have been developed for this purpose.
Suzuki–Miyaura Cross-Coupling for Pyrazole-Azetidine Hybrids
The Suzuki–Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.gov This palladium-catalyzed reaction has been successfully applied to couple pyrazole derivatives with other cyclic systems. researchgate.net For the synthesis of pyrazole-azetidine hybrids, this reaction can be used to couple a brominated pyrazole–azetidine intermediate with various boronic acids to create diverse derivatives. nih.govmdpi.com
The reaction is effective for a wide range of unprotected nitrogen-rich heterocycles, including pyrazoles, using specific palladium precatalysts under mild conditions. nih.gov A general method for synthesizing 4-substituted-1H-pyrazole-3,5-diamines involves the Suzuki–Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with aryl, heteroaryl, or styryl boronic acids, followed by reduction. rsc.org Furthermore, readily synthesized, water-stable Pd(II) complexes with azetidine-based ligands have been shown to be highly active catalysts for the Suzuki–Miyaura coupling of aryl bromides and chlorides. researchgate.net
Table 2: Examples of Suzuki–Miyaura Cross-Coupling Involving Pyrazoles
| Pyrazole Substrate | Coupling Partner | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| Brominated pyrazole–azetidine hybrid | Boronic acids | Palladium catalyst | Diversification of hybrid structures | nih.govmdpi.com |
| Unprotected indazoles, pyrazoles, etc. | Boronic acids | Precatalysts P1 or P2, K3PO4 | Mild conditions, broad scope | nih.gov |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl boronic acids | XPhos Pd G2 precatalyst | Access to 4-substituted pyrazoles | rsc.org |
| Aryl halides | Aryl boronic acids | Azetidine-based Pd(II) complexes | High activity, including in water | researchgate.net |
One-Pot Oxidative Alkynylation-Condensation Strategies
One-pot syntheses offer significant advantages in terms of efficiency and resource management by combining multiple reaction steps into a single procedure. rsc.org Several one-pot strategies have been developed for the synthesis of the pyrazole ring itself. organic-chemistry.orgresearchgate.net
One such method involves the consecutive four-component coupling-coupling-cyclocondensation to generate pyrazoles from aryl iodides, ethynylmagnesium bromide, and acid chlorides, which form an alkynone intermediate that is then cyclized with hydrazine. nih.gov Another approach is an I2-mediated metal-free oxidative C–N bond formation, which allows for the regioselective synthesis of various substituted pyrazoles from readily available α,β-unsaturated aldehydes or ketones and hydrazine salts without isolating the intermediate hydrazones. acs.org These methods highlight the potential for constructing the pyrazole core in a streamlined fashion, which could be adapted for precursors bearing an azetidine moiety. rsc.orgnih.govacs.org
Formation of Pyrazolo[3,4-b]pyridine Derivatives Utilizing Pyrazoles
Pyrazolo[3,4-b]pyridines are fused heterocyclic systems of significant interest in medicinal chemistry. nih.govmdpi.com Their synthesis often starts from functionalized pyrazoles, particularly aminopyrazoles. nih.govresearchgate.net The Gould–Jacobs reaction, for example, can produce 1H-pyrazolo[3,4-b]pyridines by reacting a 3-aminopyrazole (B16455) derivative with diethyl 2-(ethoxymethylene)malonate. nih.gov
Another common strategy involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govmdpi.com For instance, 5-amino-1-phenylpyrazole (B52862) can be cyclized with various unsaturated ketones in the presence of a catalyst like ZrCl4 to yield pyrazolo[3,4-b]pyridines. mdpi.com A novel approach involves a sequential opening/closing cascade reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline (B41778) to form pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. rsc.org These syntheses demonstrate the versatility of aminopyrazoles as precursors for building more complex fused heterocyclic systems. nih.gov
Synthesis of Azetidine Derivatives with Pyrazole Substituents
Directly forming the bond between a pre-existing azetidine and a pyrazole ring is a key strategy for synthesizing the target compound class. The aza-Michael addition provides an efficient route for this transformation. nih.govmdpi.com Specifically, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various NH-heterocycles, including 1H-pyrazole, yields 3-(pyrazol-1-yl)azetidine adducts. nih.gov This reaction is typically catalyzed by a base such as DBU in a suitable solvent like acetonitrile. nih.gov
Table 3: Aza-Michael Addition of Pyrazoles to an Azetidine-based Acceptor
| Pyrazole Reactant | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1H-Pyrazole | DBU, acetonitrile, 16 h | 3-(Pyrazol-1-yl)azetidine adduct | 83% | nih.gov |
| 4-Bromo-1H-pyrazole | DBU, acetonitrile, 16 h | 3-(4-Bromo-pyrazol-1-yl)azetidine adduct | 82% | nih.gov |
| 3-Trifluoromethyl-1H-pyrazole | DBU, acetonitrile, 16 h | 3-(3-Trifluoromethyl-pyrazol-1-yl)azetidine adduct | 73% | nih.gov |
This method provides a direct linkage between the nitrogen of the pyrazole ring and the C-3 position of the azetidine ring, establishing the core structure of compounds like 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine. nih.gov The synthesis of pyrazole-triazole hybrids through copper-catalyzed azide-alkyne cycloaddition (CuAAC) also showcases a modular approach where a functionalized pyrazole azide (B81097) is coupled with an alkyne, demonstrating another strategy for linking pyrazoles to other moieties. beilstein-journals.org
Optimization of Synthetic Parameters
The successful synthesis of this compound hinges on the careful optimization of several key reaction parameters. The primary transformation—the coupling of azetidine with a 5-halo-1,3-dimethyl-1H-pyrazol-4-amine precursor—is typically achieved via a transition metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. nih.govnih.gov Optimization of this reaction is multifaceted, involving the selection of appropriate catalysts, ligands, solvents, and other reaction conditions.
Catalyst Systems and Ligand Effects
The choice of the catalyst and associated ligand is paramount in the C-N cross-coupling reaction to form the target compound. Palladium-based catalysts are most commonly employed for the amination of aryl and heteroaryl halides. nih.gov The efficiency of these catalysts is profoundly influenced by the nature of the phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium center.
For the coupling of a 5-halopyrazole with a cyclic amine like azetidine, bulky and electron-rich biarylphosphine ligands have demonstrated significant efficacy in related systems. nih.gov Ligands such as tBuBrettPhos have been shown to facilitate the amination of unprotected bromopyrazoles under mild conditions. nih.gov Similarly, ligands like tBuDavePhos have been used in the palladium-catalyzed coupling of alkylamines to 4-halopyrazoles. nih.gov The steric bulk of these ligands promotes the crucial reductive elimination step in the catalytic cycle, while their electron-donating nature facilitates the initial oxidative addition of the palladium catalyst to the pyrazole halide.
The selection of the palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in conjunction with the ligand, also plays a critical role. Pre-formed palladium-ligand complexes can sometimes offer superior activity and stability. Copper-based catalyst systems, such as CuI, have also been explored for the amination of halopyrazoles, particularly with alkylamines, and may offer a viable alternative to palladium. nih.gov
Table 1: Effect of Catalyst and Ligand Systems on a Model Buchwald-Hartwig Amination of a Halopyrazole
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Observed Outcome in Analogous Systems | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ | tBuBrettPhos | 1-2 | Effective for amination of unprotected bromopyrazoles with various amines. | nih.gov |
| Pd(dba)₂ | tBuDavePhos | 5-10 | Successful coupling of alkylamines lacking β-hydrogens with 4-bromopyrazoles. | nih.gov |
| Pd(OAc)₂ | XPhos | 1-5 | Generally high efficiency in a wide range of C-N couplings; optimized in various systems. | bristol.ac.uk |
| CuI | 2-isobutyrylcyclohexanone | 5-20 | Effective for coupling of alkylamines possessing β-hydrogens with 4-iodopyrazoles. | nih.gov |
Solvent Effects and Reaction Conditions
The reaction medium and other conditions, such as temperature and the choice of base, have a significant impact on the outcome of the synthesis. Aprotic polar solvents are commonly used for Buchwald-Hartwig amination reactions as they can solubilize the reactants and reagents while remaining compatible with the catalytic system.
Solvents like toluene (B28343), dioxane, and N,N-dimethylformamide (DMF) are frequently employed. The choice of solvent can influence catalyst solubility, reaction rate, and even product selectivity. For instance, less polar solvents like toluene may require higher temperatures, while more polar solvents like DMF might facilitate the reaction at lower temperatures but can sometimes lead to catalyst decomposition.
The base is another critical component, required to deprotonate the amine nucleophile and neutralize the hydrogen halide formed during the reaction. Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are also used, particularly in cases where substrate compatibility is a concern. Reaction temperature is typically elevated, often in the range of 80-110 °C, to drive the reaction to completion, although highly active catalyst systems can sometimes allow for lower temperatures. bristol.ac.ukresearchgate.net
Table 2: Influence of Solvent and Base on a Model C-N Coupling Reaction
| Solvent | Base | Typical Temperature (°C) | General Observations | Reference |
|---|---|---|---|---|
| Toluene | NaOtBu | 100-110 | Standard conditions providing good yields for many aryl halide aminations. | researchgate.net |
| Dioxane | K₃PO₄ | 80-100 | Milder conditions, often used for sensitive substrates. | nih.gov |
| DMF | Cs₂CO₃ | 100 | Effective for certain heterocyclic couplings, but solvent stability can be an issue. | nih.gov |
| Xylene | NaOtBu | 160 (Microwave) | High temperatures achievable with microwave irradiation can expedite the reaction. | nih.gov |
Stereoselective Synthesis and Diastereomeric Control
The structure of this compound is achiral, meaning it does not have stereoisomers. Therefore, stereoselective synthesis and diastereomeric control are not considerations in the preparation of this specific compound.
However, in the broader context of pyrazole synthesis, stereoselectivity is a critical aspect when chiral centers are present. For related chiral pyrazole derivatives, asymmetric synthesis strategies are employed to control the formation of a specific enantiomer or diastereomer. These methods often involve the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. nih.gov For example, organocatalysis has been successfully used to achieve enantioselective aza-Michael additions of pyrazoles to prochiral substrates, yielding chiral pyrazole derivatives with high enantiomeric excess. metu.edu.tr While not directly applicable to the target molecule of this article, these principles are fundamental to the synthesis of a wide range of pharmacologically active chiral pyrazoles.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of aminopyrazoles, several green approaches can be considered to improve the sustainability of the process.
One key area is the replacement of conventional volatile organic solvents with more environmentally benign alternatives. Water has been explored as a solvent for the synthesis of various pyrazole derivatives, often in the presence of surfactants or co-solvents to overcome solubility issues. thieme-connect.comresearchgate.net Bio-based solvents, such as eucalyptol, have also been investigated as sustainable alternatives for metal-catalyzed reactions like the Buchwald-Hartwig amination. researchgate.net
Energy efficiency can be improved by using alternative heating methods like microwave irradiation. Microwave-assisted synthesis often leads to dramatic reductions in reaction times and can sometimes improve product yields by minimizing side reactions. gsconlinepress.com
The development of reusable or more sustainable catalysts is another important aspect. This can involve heterogenizing homogeneous catalysts on solid supports, allowing for easy separation and recycling, or using catalysts based on more abundant and less toxic metals. For instance, novel nano-catalysts have been developed for the efficient one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives in aqueous solvent systems. nih.gov
Table 3: Green Chemistry Strategies for Pyrazole Synthesis
| Green Approach | Methodology | Potential Advantage | Reference |
|---|---|---|---|
| Alternative Solvents | Using water or bio-based solvents (e.g., eucalyptol) as the reaction medium. | Reduced toxicity, improved safety, and lower environmental impact. | researchgate.netthieme-connect.com |
| Energy Efficiency | Employing microwave irradiation instead of conventional heating. | Significantly shorter reaction times and potentially higher yields. | gsconlinepress.com |
| Catalyst Sustainability | Developing recyclable heterogeneous catalysts or using earth-abundant metal catalysts. | Reduced catalyst waste and cost, lower toxicity. | nih.gov |
| Atom Economy | Utilizing one-pot, multi-component reactions to build the pyrazole core. | Fewer purification steps, reduced waste, and increased efficiency. | nih.gov |
Chemical Reactivity and Derivatization Studies
Reactions Involving the Azetidine (B1206935) Ring
The azetidine ring's reactivity is primarily dictated by its significant ring strain (approx. 25.4 kcal/mol), which makes it susceptible to reactions that relieve this strain. rsc.org While more stable than its three-membered aziridine (B145994) counterpart, the azetidine moiety can be activated under various conditions to undergo ring-opening, expansion, and other transformations. rsc.org
Ring-Opening and Ring-Expansion Reactions
The inherent strain of the four-membered azetidine ring makes it a candidate for nucleophilic ring-opening reactions. magtech.com.cn These reactions are often facilitated by activation of the ring, for example, under acidic conditions which protonate the nitrogen atom, or by converting the nitrogen into a better leaving group. rsc.orgmagtech.com.cn In the context of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine, acid-mediated decomposition could occur via intramolecular nucleophilic attack from the pendant 4-amino group, a pathway observed in other N-substituted azetidines. nih.govnih.govacs.org
Ring-expansion reactions provide a synthetic route from azetidines to larger, more stable nitrogen-containing heterocycles such as pyrrolidines, piperidines, and azepanes. bohrium.com A common strategy involves the intramolecular N-alkylation of a substituted azetidine to form a bicyclic azetidinium intermediate. nih.govresearchgate.net Subsequent nucleophilic attack on this strained bicyclic system leads to the cleavage of a C-N bond and the formation of an expanded ring. nih.govresearchgate.net The regioselectivity of the nucleophilic opening determines the size of the resulting ring. nih.gov Another pathway for ring expansion proceeds through the nih.govnih.gov-shift or nih.govbohrium.com-sigmatropic rearrangement of azetidinium ylide intermediates. bohrium.comnih.gov
| Reaction Type | General Conditions | Reagents/Catalysts | Expected Outcome for Azetidine Derivatives |
| Acid-Catalyzed Ring Opening | Acidic pH, aqueous solution | HCl, H₂SO₄, Acetic Acid | Cleavage of a C-N bond to form a substituted γ-amino alcohol or related product. nih.govacs.org |
| Nucleophilic Ring Opening | Lewis acid catalysis or quaternization | Lewis Acids (e.g., BF₃·OEt₂), Nucleophiles (e.g., RSH, NaN₃, KCN) | Formation of γ-substituted amines. rsc.orgmagtech.com.cn |
| Ring Expansion to Pyrrolidine (B122466) | Activation of a side-chain hydroxyl, intramolecular cyclization, then nucleophilic opening | 1. MsCl, Et₃N 2. NaCN, DMSO | Formation of a substituted pyrrolidine ring. nih.govresearchgate.net |
| Ring Expansion via Ylide | Reaction with a metallocarbene | Rh₂(OAc)₄, Diazo compound | Formation of a pyrrolidine via a nih.govnih.gov-shift mechanism. nih.gov |
Functional Group Interconversions on the Azetidine Nitrogen
The tertiary nitrogen atom of the azetidine ring in the title compound is part of a strained cycle and is directly bonded to the pyrazole (B372694) ring. While it cannot undergo typical N-H substitution reactions, it can react with electrophiles such as alkylating agents to form a quaternary azetidinium salt. This transformation is a key functional group interconversion (tertiary amine to quaternary ammonium (B1175870) ion) and serves to activate the azetidine ring. The resulting azetidinium ion is significantly more electrophilic and highly susceptible to nucleophilic ring-opening reactions. nih.gov This alkylative activation provides a facile route to introduce further diversity into the molecule. nih.gov
| Reaction Type | Reagent | Solvent | Product Type |
| N-Alkylation (Quaternization) | Methyl Iodide (CH₃I) | Acetonitrile | Azetidinium Iodide Salt |
| N-Alkylation (Quaternization) | Ethyl Triflate (EtOTf) | Dichloromethane | Azetidinium Triflate Salt |
| N-Alkylation (Quaternization) | Benzyl Bromide (BnBr) | Tetrahydrofuran (THF) | Azetidinium Bromide Salt |
| N-Allylation (Quaternization) | Allyl Bromide | N,N-Dimethylformamide (DMF) | Azetidinium Bromide Salt |
Formation of Azetidinone Scaffolds
This derivatization study would involve a two-step process. First, the 4-amino group of this compound is condensed with an aldehyde or ketone to form the corresponding imine (Schiff base). In the second step, this imine is reacted with a ketene, often generated in situ from an acyl chloride and a non-nucleophilic base like triethylamine, to yield the desired β-lactam. nih.govorganic-chemistry.org This versatile reaction allows for the introduction of a wide variety of substituents on the newly formed azetidinone ring. rsc.org
| Step | Reaction | Reagents | General Conditions | Product |
| 1 | Imine Formation | Aromatic or Aliphatic Aldehyde (R-CHO) | Ethanol, reflux, catalytic acid | Pyrazolyl-imine (Schiff Base) |
| 2 | Staudinger Cycloaddition | Acyl Chloride (R'R''CHCOCl), Triethylamine (Et₃N) | Dichloromethane (DCM) or Toluene (B28343), 0 °C to room temp. | 1,3,4-Trisubstituted Azetidin-2-one (B1220530) (β-Lactam) wikipedia.orgorganic-chemistry.org |
Reactions Involving the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system, and its reactivity is heavily influenced by its substituents. The 4-amino group is a potent activating group, while the 1,3-dimethyl groups and the 5-azetidinyl group also contribute to the electronic properties of the nucleus.
Electrophilic Aromatic Substitution on the Pyrazole Nucleus
Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon. imperial.ac.ukrrbdavc.org In this compound, this position is already occupied by the strongly electron-donating amino group. This substituent pattern, with all ring carbons substituted, precludes typical electrophilic substitution reactions on the pyrazole carbons. Any electrophilic attack would likely target one of the ring nitrogen atoms or the exocyclic amino group, depending on the reaction conditions and the nature of the electrophile. For comparison, a pyrazole ring with an unsubstituted C4 position would readily undergo reactions such as halogenation, nitration, and formylation at that site. imperial.ac.uk
| Reaction | Reagents | Typical Position of Attack (on unsubstituted pyrazole) | Product (from unsubstituted pyrazole) |
| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitropyrazole |
| Halogenation | Br₂ / Acetic Acid | C4 | 4-Bromopyrazole |
| Sulfonation | Fuming H₂SO₄ | C4 | Pyrazole-4-sulfonic acid |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | C4 | Pyrazole-4-carbaldehyde |
Nucleophilic Reactivity of the Amino Group
The 4-amino group is the most prominent nucleophilic site for derivatization. Aminopyrazoles are known to be versatile building blocks in heterocyclic synthesis due to the reactivity of the amino group. chim.itarkat-usa.org It can readily react with a wide array of electrophiles.
Simple derivatizations include N-acylation with acyl chlorides or anhydrides and N-sulfonylation with sulfonyl chlorides. researchgate.net Condensation with aldehydes and ketones provides access to Schiff bases, which can serve as intermediates for further transformations, such as reduction to secondary amines or cycloaddition reactions as described in section 3.1.3. mdpi.com
Furthermore, the 4-amino group can act as a binucleophile in condensation reactions with 1,3-dielectrophiles to construct fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazolopyrimidine or pyrazolopyridine rings, which are important scaffolds in medicinal chemistry. chim.itresearchgate.netekb.egresearchgate.netnih.gov
| Electrophile Type | Example Reagent | Product Class |
| Acyl Halide | Acetyl Chloride, Benzoyl Chloride | N-Pyrazolyl Amides orientjchem.org |
| Acid Anhydride | Acetic Anhydride | N-Pyrazolyl Amides rsc.org |
| Sulfonyl Halide | Tosyl Chloride | N-Pyrazolyl Sulfonamides |
| Isocyanate | Phenyl Isocyanate | N-Pyrazolyl Ureas |
| Aldehyde/Ketone | Benzaldehyde, Acetone | N-Pyrazolyl Imines (Schiff Bases) mdpi.com |
| β-Diketone | Acetylacetone (B45752) | Fused Pyrazolopyrimidines researchgate.netnih.gov |
| α,β-Unsaturated Ketone | Chalcone | Fused Pyrazolopyridines chim.it |
| Orthoformate | Triethyl Orthoformate | Formimidate intermediates for Pyrazolopyrimidines ekb.eg |
Modification of Methyl Groups on Pyrazole
Direct modification of the methyl groups on the pyrazole ring of aminopyrazole systems is generally challenging due to the high stability of the C-H bonds. Such transformations typically require harsh conditions, such as radical reactions or strong oxidation, which can be incompatible with the other functional groups present in the molecule. For instance, N-methylation of pyrazoles can be achieved, but selective methylation of a specific ring nitrogen in the presence of other nucleophilic sites requires careful selection of reagents and conditions. reddit.com While specific studies on the modification of the methyl groups of this compound are not prevalent in the literature, general principles of pyrazole chemistry suggest that these groups would be largely unreactive under standard synthetic transformations targeting the amino or azetidinyl moieties.
Reactivity of the Amino Group at Position 4 of Pyrazole
The primary amino group at the C4 position is the most nucleophilic center and a key site for derivatization. Its reactivity is central to the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and material science. arkat-usa.org
The exocyclic amino group of 4-aminopyrazoles readily undergoes acylation and amidation reactions when treated with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions lead to the formation of the corresponding amides. The efficiency of these reactions can be influenced by the choice of solvent and the presence of a base to neutralize the acid byproduct. researchgate.net For example, N-acylation of aminopyrazoles has been optimized by studying the influence of solvents and the amount of acylating agent, with some reactions showing the greatest efficiency in the absence of a solvent. researchgate.net
Table 1: Representative Acylation Reactions of Aminopyrazoles
| Acylating Agent | Product Type | General Conditions |
| Acetic Anhydride | N-acetyl-4-aminopyrazole | Neat or in a suitable solvent, often at room temperature or with gentle heating. |
| Benzoyl Chloride | N-benzoyl-4-aminopyrazole | In the presence of a base (e.g., pyridine (B92270), triethylamine) in an inert solvent. |
| Carboxylic Acid | N-acyl-4-aminopyrazole | With a coupling agent (e.g., DCC, EDC) in a polar aprotic solvent. |
The primary amino group at the C4 position can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.net This reaction is typically catalyzed by an acid and involves the reversible formation of a carbinolamine intermediate, followed by dehydration. The resulting imines can be valuable intermediates for further synthetic modifications. The reaction of 4-aminopyrazoles with various aldehydes has been shown to produce a series of 4-(het)arylimino-pyrazoles. researchgate.net
Table 2: Examples of Condensation Reactions with 4-Aminopyrazoles
| Carbonyl Compound | Product |
| Benzaldehyde | N-benzylidene-4-aminopyrazole |
| Acetone | N-(propan-2-ylidene)-4-aminopyrazole |
| Formaldehyde | N-methylene-4-aminopyrazole |
The 4-amino group, in conjunction with an adjacent ring carbon, provides a reactive site for the construction of fused heterocyclic systems. A common and significant transformation is the synthesis of pyrazolo[3,4-b]pyridines. nih.govasianpubs.org This can be achieved through various cyclization strategies, often involving the reaction of the 4-aminopyrazole with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable bifunctional electrophiles. arkat-usa.orgnih.gov For instance, the Friedländer annulation, which involves the condensation of a 2-amino-aryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a widely used method for constructing the pyridine ring fused to the pyrazole core. arkat-usa.org A series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates were prepared by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and ethyl pyruvate. asianpubs.org
Advanced Spectroscopic and Diffraction Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a comprehensive analysis of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine and its complex derivatives, a suite of NMR experiments would be employed.
1H, 13C, 15N, and 19F NMR for Structural Elucidation of Complex Derivatives
¹H NMR: The proton NMR spectrum would provide crucial information about the electronic environment of the hydrogen atoms. Key expected signals would include:
Azetidine (B1206935) Ring Protons: Distinct signals for the methylene (B1212753) protons of the azetidine ring, likely appearing as triplets or multiplets.
Pyridine (B92270) Ring Protons: A singlet for the C4-H proton of the pyrazole (B372694) ring.
Methyl Group Protons: Two singlets corresponding to the two methyl groups attached to the pyrazole ring.
Amine Proton: A broad singlet for the NH proton, the chemical shift of which would be sensitive to solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms and their hybridization. Expected signals would correspond to the carbons of the pyrazole ring, the azetidine ring, and the two methyl groups. The chemical shifts would be indicative of their electronic environment.
¹⁵N and ¹⁹F NMR: For complex derivatives of this compound that incorporate nitrogen or fluorine isotopes, ¹⁵N and ¹⁹F NMR would be invaluable. ¹⁵N NMR could help in probing the electronic structure of the pyrazole ring and the exocyclic amine. If fluorinated derivatives were synthesized, ¹⁹F NMR would provide clear signals for each unique fluorine atom, aiding in structural confirmation and studying electronic effects.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, for instance, within the azetidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can be crucial for determining the preferred conformation of the molecule, particularly the orientation of the azetidine ring relative to the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the unambiguous determination of its elemental formula, confirming the presence and number of carbon, hydrogen, and nitrogen atoms.
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization (EI) or other fragmentation techniques would be employed to break the molecule into characteristic fragments. The analysis of these fragment ions in the mass spectrum would provide valuable information for confirming the proposed structure. Expected fragmentation pathways could include the loss of the azetidine ring or cleavage of the methyl groups.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the amine group.
C-H stretching: Bands in the 2800-3000 cm⁻¹ region for the methyl and azetidine C-H bonds.
C=C and C=N stretching: Bands in the 1500-1650 cm⁻¹ region characteristic of the pyrazole ring.
C-N stretching: Bands in the 1000-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The pyrazole ring vibrations are expected to be Raman active. The symmetric vibrations of the molecule would likely give rise to strong Raman signals.
Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification
The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent functional groups: the pyrazole ring, the 4-amino group, the 1- and 3-methyl groups, and the 5-azetidinyl substituent.
Pyrazole Ring Vibrations: The pyrazole ring, being an aromatic heterocycle, will display a series of characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. openstax.org The C=C and C=N stretching vibrations within the pyrazole ring are expected to produce a set of bands in the 1600-1450 cm⁻¹ region. openstax.org Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also anticipated, though their intensity can vary.
Amino Group Vibrations: The primary amino group at the 4-position will give rise to distinct vibrational modes. The N-H stretching vibrations are expected as two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The N-H bending or scissoring vibration is anticipated to appear in the 1650-1580 cm⁻¹ range. Out-of-plane N-H wagging vibrations can also be observed at lower frequencies.
Methyl Group Vibrations: The two methyl groups attached to the pyrazole ring will exhibit characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are expected in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively. Asymmetric and symmetric C-H bending (scissoring) vibrations will likely appear around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.
Azetidine Ring Vibrations: The azetidine ring, a four-membered saturated heterocycle, has characteristic vibrational modes influenced by its ring strain. researchgate.netrsc.org C-H stretching vibrations of the methylene groups in the azetidine ring are expected in the 2980-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary amine within the azetidine ring is likely to be observed in the 1200-1000 cm⁻¹ region. Ring puckering and other deformation modes of the strained four-membered ring are expected at lower frequencies, typically below 1000 cm⁻¹.
A summary of the predicted prominent IR and Raman active vibrational modes for this compound is presented in the table below.
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Functional Group |
| N-H Asymmetric & Symmetric Stretch | 3500-3300 | 4-Amino |
| Aromatic C-H Stretch | 3100-3000 | Pyrazole Ring |
| Aliphatic C-H Stretch | 2980-2850 | Methyl & Azetidine |
| N-H Scissoring | 1650-1580 | 4-Amino |
| C=C & C=N Ring Stretch | 1600-1450 | Pyrazole Ring |
| C-H Asymmetric & Symmetric Bend | 1460 & 1375 | Methyl |
| C-N Stretch | 1200-1000 | Azetidine & Amino Group |
Correlating Vibrational Modes with Molecular Structure
The coupling of vibrational modes can also provide structural information. For instance, the C-N stretching vibration of the azetidinyl group may couple with the vibrations of the pyrazole ring, leading to shifts in the expected frequencies. The degree of this coupling would depend on the planarity of the molecule and the electronic interaction between the azetidine nitrogen's lone pair and the pyrazole π-system.
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational spectra. cardiff.ac.uk By comparing the calculated spectrum with experimental data (when available), a more precise assignment of the vibrational modes can be achieved, and a deeper understanding of the structure-spectrum correlation can be established.
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformation
Pyrazole Core: The 1,3-dimethyl-1H-pyrazol-4-amine core is expected to be essentially planar. The bond lengths within the pyrazole ring will likely reflect its aromatic character, with C-C and C-N bond distances intermediate between single and double bonds. For instance, in related pyrazole structures, the N1-N2 bond length is typically around 1.35 Å, while the C-C bonds are in the range of 1.38-1.42 Å. nih.gov
Substituent Conformation: The orientation of the azetidinyl and amino groups relative to the pyrazole ring would be a key feature of the molecular conformation. The high ring strain of the azetidine ring may influence its orientation to minimize steric hindrance with the adjacent methyl group at the 1-position and the amino group at the 4-position. The planarity of the nitrogen atom in the azetidine ring and the amino group will also be of interest, as it can indicate the extent of their involvement in electronic conjugation with the pyrazole ring.
A hypothetical representation of key structural parameters that could be determined by X-ray diffraction is presented in the table below.
| Parameter | Predicted Value Range | Structural Feature |
| Pyrazole Ring Planarity | Near Planar | Aromatic Core |
| N1-N2 Bond Length (Å) | 1.34 - 1.36 | Pyrazole Ring |
| C4-N(amino) Bond Length (Å) | 1.37 - 1.40 | Amino-Pyrazole Linkage |
| C5-N(azetidine) Bond Length (Å) | 1.39 - 1.43 | Azetidine-Pyrazole Linkage |
| Azetidine Ring Puckering | Likely Puckered | Strained Ring System |
Crystal Packing Analysis and Intermolecular Interactions (Excluding biological relevance)
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. mdpi.comnih.gov For this compound, hydrogen bonding is expected to be a dominant force in directing the crystal packing.
Hydrogen Bonding: The primary amino group at the 4-position is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the azetidine ring can act as hydrogen bond acceptors. It is highly probable that the molecules will form hydrogen-bonded networks in the solid state. Common motifs could include chains or dimers formed through N-H···N interactions. eurjchem.com
The interplay of these various intermolecular forces will ultimately define the three-dimensional supramolecular architecture of the crystal. rsc.org
Computational and Theoretical Chemistry of Azetidinyl Pyrazoles
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecular systems. eurasianjournals.comelixirpublishers.com These methods have been successfully applied to a variety of pyrazole (B372694) derivatives to elucidate their electronic structure and geometry. nih.govnih.gov
The optimization of the ground state molecular structure of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine is the foundational step in its computational analysis. Using methods like B3LYP in conjunction with basis sets such as 6-311+G(d,p), the equilibrium geometry of the molecule can be determined. nih.gov This process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable arrangement of the atoms. For analogous pyrazole derivatives, DFT calculations have provided accurate predictions of bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. bohrium.com
Table 1: Predicted Geometrical Parameters for a Pyrazole Ring System (Representative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| N1-N2 | 1.35 | - |
| N2-C3 | 1.33 | - |
| C3-C4 | 1.42 | - |
| C4-C5 | 1.38 | - |
| C5-N1 | 1.37 | - |
| C5-N1-N2 | - | 112.0 |
| N1-N2-C3 | - | 105.0 |
| N2-C3-C4 | - | 111.0 |
| C3-C4-C5 | - | 106.0 |
The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net For pyrazole derivatives, DFT calculations can predict these orbital energies and visualize the spatial distribution of the HOMO and LUMO.
Table 2: Calculated Orbital Energies for a Representative Pyrazole Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.5 |
Note: These values are illustrative and based on general findings for pyrazole systems. The exact values for this compound would require specific calculations.
The distribution of electron density within a molecule can be analyzed through charge distribution calculations and visualized using electrostatic potential (ESP) maps. These maps highlight the electron-rich and electron-poor regions of a molecule, which is invaluable for predicting sites of electrophilic and nucleophilic attack. For pyrazole derivatives, the nitrogen atoms of the pyrazole ring are typically electron-rich centers, while the hydrogen atoms of the amine group are electron-poor. The ESP map of this compound would likely show negative potential (red/yellow) around the nitrogen atoms and the amino group, and positive potential (blue) around the hydrogen atoms. mdpi.com
Conformational Analysis and Flexibility of the Azetidine (B1206935) Ring
The four-membered azetidine ring introduces a degree of conformational flexibility to the molecule. Understanding the preferred conformations and the dynamics of the ring is essential for a complete molecular description.
The azetidine ring is not planar and undergoes a dynamic process known as ring puckering. rsc.org The degree of puckering is often described by a dihedral angle within the ring. rsc.org The barrier to inversion between different puckered conformations can be calculated, providing insight into the flexibility of the ring at different temperatures. researchgate.net The presence of substituents can significantly affect the puckering amplitude and the energy barrier for ring inversion. researchgate.net In the case of this compound, the bulky pyrazol-4-amine substituent would likely favor a specific puckered conformation to minimize steric hindrance.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Reaction Mechanism Prediction and Validation
Theoretical chemistry offers powerful tools to predict and validate the mechanisms of chemical reactions. For pyrazole synthesis, computational methods are instrumental in understanding the intricate pathways, especially for regioselectivity and reaction kinetics.
Transition State Elucidation for Key Synthetic Steps
The synthesis of substituted pyrazoles often involves complex reaction pathways. rsc.orgmdpi.comnih.gov One of the most common methods for pyrazole ring formation is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). rsc.orgnih.gov Theoretical calculations, particularly Density Functional Theory (DFT), are crucial for elucidating the transition states of these reactions. nih.gov
For the synthesis of a molecule like this compound, a key step would likely be the nucleophilic substitution of a leaving group at the 5-position of the pyrazole ring by azetidine. DFT calculations can model this process, identifying the transition state geometry and its associated energy barrier. This allows for the prediction of reaction feasibility and the effect of substituents on the reaction rate.
Table 1: Hypothetical Transition State Analysis for Azetidine Substitution
| Parameter | Value | Description |
| Reaction Coordinate | C-N bond formation | The primary bond being formed in the transition state between the pyrazole C5 and the azetidine nitrogen. |
| Activation Energy (ΔG‡) | Moderate | Expected to be a manageable barrier for the reaction to proceed under reasonable conditions. |
| Transition State Geometry | Trigonal bipyramidal-like | The carbon at the 5-position of the pyrazole would likely adopt a geometry intermediate between sp2 and sp3 hybridization. |
Note: This table is illustrative and based on general principles of nucleophilic aromatic substitution on heterocyclic rings. Actual values would require specific DFT calculations.
Reactivity Predictions based on Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.orgtaylorandfrancis.com The energy and shape of these orbitals dictate how a molecule will interact with electrophiles and nucleophiles. libretexts.orgtaylorandfrancis.com
For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the exocyclic amine, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be distributed over the pyrazole ring, indicating its susceptibility to nucleophilic attack, although this is generally less favorable for an electron-rich system.
The presence of the electron-donating amino and azetidinyl groups would raise the energy of the HOMO, making the molecule more reactive towards electrophiles compared to unsubstituted pyrazole. The methyl groups also contribute to this electron-donating effect.
Table 2: Predicted Frontier Molecular Orbital Properties
| Molecular Orbital | Predicted Energy Level | Key Atomic Contributions | Implied Reactivity |
| HOMO | Relatively High | N4 (amino), C4, C5, N1 | Nucleophilic, susceptible to electrophilic attack. |
| LUMO | Relatively High | C3, C4, C5 | Electrophilic, but less reactive due to high energy. |
Note: The relative energy levels are qualitative predictions based on substituent effects.
Intermolecular Interactions: Theoretical Aspects
The study of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing of molecules. Computational methods can provide detailed insights into the nature and strength of these noncovalent interactions. nih.gov
Noncovalent Interactions (e.g., Hydrogen Bonding, Van der Waals) and their Impact on Molecular Assemblies (excluding biological systems)
In the solid state, molecules of this compound would be expected to form a network of noncovalent interactions. doi.orgmdpi.com The primary hydrogen bond donor is the amino group at the 4-position, which can interact with the nitrogen atoms of the pyrazole ring or the azetidine ring of neighboring molecules.
Supramolecular Chemistry Design Principles (Excluding biological applications)
The principles of supramolecular chemistry can be applied to design specific molecular assemblies of this compound. doi.org By understanding the preferred hydrogen bonding patterns and steric requirements of the molecule, it is possible to predict and potentially control the formation of different crystal polymorphs or co-crystals.
For instance, the introduction of a suitable hydrogen bond acceptor could lead to the formation of a co-crystal with a predictable hydrogen-bonded network. Computational crystal structure prediction methods can be used to explore the potential energy landscape of different crystalline forms, guiding experimental efforts to obtain desired solid-state structures with specific physical properties.
Table 3: Potential Supramolecular Synthons
| Synthon Type | Donor | Acceptor | Predicted Geometry |
| N-H···N | Amino Group (N-H) | Pyrazole Nitrogen (N2) | Linear or near-linear |
| N-H···N | Amino Group (N-H) | Azetidine Nitrogen | Bent |
| C-H···π | Methyl/Azetidine C-H | Pyrazole Ring | T-shaped or parallel-displaced |
Note: These are common synthons observed in heterocyclic compounds and are likely to be present in the crystal structure of the title compound.
5 Azetidin 1 Yl 1,3 Dimethyl 1h Pyrazol 4 Amine As a Synthetic Building Block
Scaffold for Advanced Heterocyclic Synthesis
The inherent reactivity of the aminopyrazole and azetidine (B1206935) moieties within 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine makes it an excellent scaffold for the synthesis of a diverse range of advanced heterocyclic compounds. This includes the construction of polycyclic systems and the synthesis of spirocyclic and fused azetidine-containing architectures.
The 4-amino group on the pyrazole (B372694) ring serves as a key functional handle for the construction of fused polycyclic systems. Aminopyrazoles are well-established precursors for the synthesis of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, through condensation reactions with 1,3-dielectrophiles. nih.gov For instance, the reaction of this compound with various β-dicarbonyl compounds or their equivalents can lead to the formation of novel polycyclic structures incorporating the pyrazole and azetidine rings.
The general synthetic approach involves the condensation of the aminopyrazole with a suitable dielectrophilic partner, leading to cyclization and the formation of a new heterocyclic ring fused to the pyrazole core. The reaction conditions can often be tuned to favor the formation of specific regioisomers.
Table 1: Plausible Reactions for Polycyclic System Construction
| Reactant for this compound | Resulting Polycyclic System |
|---|---|
| 1,3-Diketones (e.g., acetylacetone) | Pyrazolo[3,4-b]pyridine derivative |
| β-Ketoesters (e.g., ethyl acetoacetate) | Pyrazolo[3,4-b]pyridinone derivative |
These reactions highlight the utility of this compound as a versatile platform for accessing complex, multi-ring heterocyclic systems.
The presence of the azetidine ring opens up possibilities for the synthesis of unique spirocyclic and fused architectures. Azetidines can undergo ring-opening and ring-expansion reactions due to their inherent ring strain. researchgate.net This reactivity can be harnessed to construct more complex scaffolds.
One potential strategy involves the functionalization of the azetidine nitrogen, followed by intramolecular reactions. For example, acylation of the azetidine nitrogen with a bifunctional reagent could set the stage for a subsequent cyclization reaction, leading to a fused polycyclic system.
Furthermore, the aminopyrazole moiety can be utilized in multicomponent reactions to generate spirocyclic compounds. For instance, a three-component reaction involving this compound, an aldehyde, and a cyclic β-diketone could potentially yield spiro[pyrazolo[3,4-b]pyridine-indoline] derivatives, a class of compounds with interesting structural features. nih.gov The synthesis of spirocyclic 2-oxindole derivatives from β-enaminones incorporating a pyrazole moiety has been demonstrated, suggesting a viable synthetic route for creating spiro compounds from our target molecule. clockss.org
Precursor for Functionalized Pyrazole-Azetidine Conjugates
The title compound serves as an excellent precursor for the synthesis of a wide array of functionalized pyrazole-azetidine conjugates. The presence of a primary amino group and reactive positions on the pyrazole ring allows for the introduction of diverse chemical moieties, enabling the creation of molecules with tailored properties, including molecular probes for chemical biology research.
The 4-amino group is a primary site for functionalization. It can readily undergo a variety of reactions, including acylation, alkylation, arylation, and sulfonylation, to introduce a wide range of substituents. For example, reaction with acid chlorides or anhydrides would yield the corresponding amides, while reaction with sulfonyl chlorides would produce sulfonamides. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce aryl or heteroaryl groups at the amino position. chim.it
The pyrazole ring itself also offers opportunities for functionalization. While the 1, 3, and 5 positions are substituted in the parent compound, electrophilic substitution reactions could potentially occur at other positions on the pyrazole ring, depending on the reaction conditions and the directing effects of the existing substituents. Furthermore, the methyl groups at the 1 and 3 positions could potentially be functionalized through radical reactions.
Table 2: Potential Functionalization Reactions
| Reaction Type | Reagent | Functional Group Introduced |
|---|---|---|
| Acylation | Acetyl chloride | Acetamide |
| Sulfonylation | Benzenesulfonyl chloride | Benzenesulfonamide |
| Reductive Amination | Aldehyde/Ketone + NaBH(OAc)₃ | Substituted amine |
The pyrazole-azetidine scaffold is an attractive core for the design and synthesis of molecular probes. The inherent fluorescence of some pyrazole derivatives makes them suitable candidates for the development of fluorescent probes. jetir.orgnih.gov By strategically attaching a recognition moiety and a fluorophore to the this compound core, it is possible to create probes that can selectively detect specific analytes.
A general design strategy for a fluorescent probe based on this scaffold could involve:
Fluorophore Attachment: The 4-amino group can be derivatized with a known fluorophore, such as a coumarin, fluorescein, or rhodamine derivative, through a stable amide or sulfonamide linkage.
Recognition Moiety Installation: A recognition group, designed to selectively bind to a target analyte (e.g., a metal ion, a specific enzyme, or a reactive oxygen species), can be introduced at another position, for instance, by modifying one of the methyl groups or by further functionalization of the azetidine ring.
Linker Design: A suitable linker can be incorporated to spatially separate the fluorophore and the recognition moiety, ensuring that the binding event at the recognition site leads to a detectable change in the fluorescence properties of the probe.
For example, the synthesis of a zinc sensor could involve the attachment of a dipicolylamine (DPA) group, a known zinc chelator, to the scaffold, along with a fluorescent reporter. The binding of zinc to the DPA moiety would then modulate the fluorescence emission of the probe.
Applications in Materials Science (Excluding biological materials)
While the applications of 5-(azetidin-yl)-1,3-dimethyl-1H-pyrazol-4-amine in materials science are not extensively documented, the properties of its constituent pyrazole and azetidine moieties suggest potential uses in this field.
Pyrazole derivatives have been investigated for their applications as:
Fluorescent Dyes and Labels: The electronic properties of the pyrazole ring can give rise to fluorescence, making them useful as dyes in various materials and as labels for imaging applications. jetir.orgnih.gov
Corrosion Inhibitors: Certain pyrazole derivatives have been shown to inhibit the corrosion of metals by adsorbing onto the metal surface and forming a protective layer. bohrium.com
The azetidine component can contribute to the material properties through:
Polymerization: Azetidines can undergo ring-opening polymerization to form polyamines, which are polymers with a wide range of applications, including as coatings, adhesives, and in the development of functional materials. utwente.nl
The combination of these two moieties in a single molecule could lead to the development of novel materials with unique properties. For instance, polymers incorporating the this compound unit could exhibit interesting optical or metal-chelating properties. Further research is needed to fully explore the potential of this compound in materials science.
Precursors for Polymeric Structures
The compound this compound possesses a unique combination of functional groups that suggests its potential utility as a building block in polymer chemistry. Specifically, the presence of a primary amine group on the pyrazole ring opens avenues for its incorporation into various polymer backbones through well-established polymerization reactions. While direct experimental evidence for the use of this specific compound in polymerization is not extensively documented in publicly available literature, its structural features allow for informed predictions of its reactivity and potential applications based on the known chemistry of aminopyrazoles and other amino-functionalized heterocycles.
One of the most direct applications of an amino-functionalized molecule like this compound in polymer synthesis is in the formation of polyamides. Polyamides, a class of polymers characterized by the repeating amide linkage (-CO-NH-), are renowned for their high performance, thermal stability, and mechanical strength, with aramids (aromatic polyamides) being a notable subclass. Typically, polyamides are synthesized through the polycondensation of a diamine with a diacid chloride.
Given that this compound is a monoamine, it would not be suitable as a monomer for forming a high-molecular-weight polymer chain on its own. Instead, it could function as a chain-terminating or chain-capping agent. In this role, it would be introduced in controlled amounts during the polymerization of a diamine and a diacid chloride to regulate the molecular weight of the resulting polymer. The incorporation of the bulky and rigid pyrazole-azetidine moiety at the polymer chain ends could also be used to modify the properties of the final material, such as its solubility, thermal behavior, and processability.
Furthermore, if a di-functionalized derivative of this pyrazole were to be synthesized, for example, by introducing a carboxylic acid group or another amine group onto the azetidine ring or one of the methyl groups, it could then act as a bifunctional monomer. This would enable its direct participation in polycondensation reactions to form novel polyamides with the pyrazole unit integrated into the polymer backbone. Such polymers would be expected to exhibit unique properties conferred by the heterocyclic pyrazole ring, such as enhanced thermal stability, specific solubility characteristics, and potentially, metal-chelating abilities.
The table below outlines the potential roles of this compound and a hypothetical di-functional derivative in polyamide synthesis.
| Compound | Functionality | Role in Polyamide Synthesis | Potential Impact on Polymer Properties |
|---|---|---|---|
| This compound | Monoamine | Chain terminator/capping agent | Control of molecular weight, modification of end-group chemistry, potential improvement in solubility and processability. |
| Hypothetical di-functionalized pyrazole derivative (e.g., with an additional amine or carboxylic acid group) | Diamine or Amino Acid | Monomer for polycondensation | Incorporation of heterocyclic units into the polymer backbone, potentially leading to enhanced thermal stability, altered mechanical properties, and introduction of metal-coordination sites. |
Components in Self-Assembled Systems
The molecular architecture of this compound provides several features that are conducive to its participation in the formation of self-assembled systems. Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Pyrazole derivatives, in particular, have been shown to be effective building blocks for supramolecular chemistry due to their ability to form robust hydrogen-bonded networks. researchgate.netnih.gov
The key functionalities on this compound that can direct self-assembly are the 4-amino group and the nitrogen atoms of the pyrazole ring. The amino group can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as hydrogen bond acceptors. This donor-acceptor capability allows for the formation of predictable and directional hydrogen bonds, which are fundamental to creating well-defined supramolecular architectures.
Aminopyrazoles have been observed to form extended hydrogen-bond networks in the solid state. rsc.org The specific substitution pattern on the pyrazole ring, including the presence of the azetidine and methyl groups, will influence the steric and electronic properties of the molecule, thereby affecting the geometry and stability of the resulting self-assembled structures. For instance, the bulky nature of the substituent groups might favor the formation of discrete, zero-dimensional assemblies, such as dimers or tetramers, over one-dimensional chains or two-dimensional sheets.
The potential for this compound to form self-assembled structures can be exploited in the design of functional materials. For example, the formation of supramolecular polymers, which are long, chain-like structures held together by non-covalent bonds, is a possibility. rsc.orgresearchgate.net Such materials can exhibit interesting properties, such as stimuli-responsiveness, where the assembly and disassembly of the polymer can be controlled by external factors like temperature or solvent polarity.
The table below summarizes the key molecular features of this compound and their potential roles in directing self-assembly.
| Molecular Feature | Potential Role in Self-Assembly | Type of Non-Covalent Interaction | Potential Supramolecular Structures |
|---|---|---|---|
| 4-Amino Group | Hydrogen bond donor | N-H···N, N-H···O | Dimers, chains, sheets, networks |
| Pyrazole Ring Nitrogens | Hydrogen bond acceptor | N···H-N, N···H-O | Dimers, chains, sheets, networks |
| Azetidine Ring | Steric influence, conformational rigidity | van der Waals forces | Influences packing and overall architecture |
| Pyrazole and Azetidine Rings | Potential for π-π stacking (pyrazole) and hydrophobic interactions | π-π stacking, van der Waals forces | Stabilization of larger assemblies |
Comparative Studies with Analogues and Structure Reactivity Relationships
Impact of Azetidine (B1206935) Ring Substitution on Chemical Properties
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a significant contributor to the molecule's properties due to its inherent ring strain. rsc.orgrsc.org This strain, estimated at approximately 25.4 kcal/mol, is intermediate between the less stable aziridines and the more stable pyrrolidines, making the ring susceptible to ring-opening reactions under certain conditions. rsc.org
The stability of the azetidine ring can be significantly altered by the introduction of substituents. The inherent strain makes azetidines potential subjects for decomposition pathways not typically seen in larger ring systems. nih.gov The nature of these substituents—their size and electronic properties—can either exacerbate or alleviate the ring strain.
For instance, the introduction of bulky substituents on the carbon atoms of the azetidine ring can increase steric strain, further destabilizing the ring and making it more prone to cleavage. Conversely, certain substitution patterns might lead to more stable conformations. The stability of the azetidine ring is a critical factor in its synthetic utility and its behavior in various chemical environments. rsc.org The ring's strain contributes to its use as a versatile synthon in organic chemistry, often undergoing ring-expansion or ring-opening reactions to form other heterocyclic systems or acyclic amines. rsc.orgrsc.org
The nitrogen atom of the azetidine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. youtube.com The availability of this lone pair for donation to an acid or an electrophile is heavily influenced by the nature of the substituent on the nitrogen. nih.govnih.gov In the parent compound, this nitrogen is part of the pyrazole (B372694) ring system, but in hypothetical analogues where the azetidine ring itself is substituted, these effects become prominent.
| Substituent Type on Azetidine Nitrogen | Example Substituent | Effect on Basicity | Effect on Nucleophilicity | Rationale |
|---|---|---|---|---|
| Electron-Donating Group (EDG) | Alkyl (e.g., -CH3) | Increase | Increase | Inductive effect increases electron density on Nitrogen. nih.gov |
| Electron-Withdrawing Group (EWG) | Acyl (e.g., -COCH3) | Decrease | Decrease | Resonance delocalization of the lone pair onto the carbonyl oxygen. nih.gov |
| Aryl Group | Phenyl (e.g., -C6H5) | Decrease | Decrease | Delocalization of the lone pair into the aromatic π-system. nih.gov |
Influence of Pyrazole Ring Substitution on Chemical Properties
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. encyclopedia.pub Their chemical reactivity is influenced by the nature and position of substituents on the ring. nih.govmdpi.com The pyrazole ring can act as both a weak acid and a weak base, and substituents can modulate these properties. encyclopedia.pubnih.gov
In 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine, the pyrazole ring is substituted with two methyl groups at the N1 and C3 positions. Methyl groups are known to be electron-donating through an inductive effect. This electron-donating nature has several consequences for the pyrazole ring's reactivity:
Increased Basicity : The methyl group at the C3 position increases the electron density within the pyrazole ring, which in turn enhances the basicity of the pyridine-like nitrogen at the N2 position. nih.gov
The electronic properties of the pyrazole ring can be further tuned by introducing different substituents, leading to a wide range of reactivity. The position of the substituent is crucial, as it determines the extent of its electronic influence on the ring's reaction centers. nih.gov
Electron-Donating Groups (EDGs) : Substituents like alkoxy (-OR) or amino (-NR2) groups further increase the electron density of the ring, enhancing its basicity and reactivity towards electrophiles. nih.gov
Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) decrease the electron density of the pyrazole ring. encyclopedia.pub This deactivation makes the ring less basic and less reactive towards electrophilic substitution, while potentially making it more susceptible to nucleophilic aromatic substitution, although such reactions are generally difficult on the π-excessive pyrazole ring. encyclopedia.pub
| Substituent Type | Example Substituent | Position | Effect on Ring Electron Density | Predicted Impact on Basicity of N2 |
|---|---|---|---|---|
| Strongly Activating (EDG) | -NH2 | C4 | Significant Increase | Significant Increase |
| Moderately Activating (EDG) | -OCH3 | C5 | Increase | Increase |
| Weakly Activating (EDG) | -CH3 | C3 | Slight Increase | Slight Increase nih.gov |
| Deactivating (EWG) | -Cl | C4 | Decrease (Inductive) | Decrease |
| Strongly Deactivating (EWG) | -NO2 | C4 | Significant Decrease | Significant Decrease |
Structure-Reactivity Relationship of the 4-Amino Group
The 4-amino group is a key functional group that significantly influences the chemical properties of the molecule. Aminopyrazoles are considered versatile frameworks in medicinal chemistry and organic synthesis. nih.govnih.govarkat-usa.org The reactivity of this exocyclic amino group is determined by the electronic environment created by the substituted pyrazole ring.
The nucleophilicity of the 4-amino group is enhanced by the electron-donating effects of the two methyl groups on the pyrazole ring. The N1-methyl and C3-methyl groups both contribute to increasing the electron density of the ring, which is then partially relayed to the exocyclic amino group, making its lone pair more available for reactions. The azetidin-1-yl group at the C5 position also influences the electronic character of the ring and, consequently, the reactivity of the 4-amino group.
This enhanced nucleophilicity makes the 4-amino group a likely site for reactions with various electrophiles, such as acylation, alkylation, and condensation with carbonyl compounds. arkat-usa.orgresearchgate.net The specific outcome of these reactions can be influenced by steric hindrance from the adjacent C3-methyl and C5-azetidinyl groups. Structure-activity relationship (SAR) studies on analogous aminopyrazole derivatives often focus on modifications at this amino position to modulate biological activity. nih.govresearchgate.net
Steric and Electronic Hindrance in Derivatization Reactions
The derivatization of this compound is significantly influenced by steric and electronic factors originating from its unique substitution pattern.
Steric Hindrance: The pyrazole ring is heavily substituted, which creates considerable steric congestion. The methyl groups at the N1 and C3 positions, combined with the azetidine ring at the C5 position, flank the 4-amino group. This arrangement sterically hinders the approach of reagents to both the amino group and the pyrazole ring itself. For instance, acylation or alkylation reactions at the 4-amino group may proceed slower or require more forcing conditions compared to less substituted anilines or amino pyrazoles.
Electronic Effects: The electronic nature of the molecule is complex, with competing effects from its various substituents.
Amino Group: The 4-amino group is a powerful electron-donating group (EDG) by resonance, which activates the pyrazole ring toward electrophilic substitution.
Azetidine Ring: The nitrogen atom of the azetidine ring can also donate electron density to the pyrazole ring, further influencing its electronic properties.
The combination of these factors suggests that while the ring is electronically activated by the amino group, steric hindrance may be the dominant factor in many derivatization reactions, controlling the accessibility of reactive sites.
Impact on Regioselectivity and Yield in Synthetic Pathways
The synthesis of substituted pyrazoles can often result in mixtures of regioisomers, with the outcome being highly dependent on the reaction conditions and the nature of the substituents. conicet.gov.arnih.gov For this compound, the existing substitution pattern would strongly direct any further reactions on the pyrazole core.
In electrophilic substitution reactions, the powerful activating effect of the 4-amino group would be the primary directing influence. However, the positions ortho (C3 and C5) and para (N1) to the amino group are already substituted. This leaves very few positions available for electrophilic attack on the pyrazole ring itself, suggesting that reactions are more likely to occur at the exocyclic amino group or the azetidine ring.
The synthesis of the pyrazole core itself often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov The regioselectivity of this cyclization is a well-documented challenge, influenced by the substituents on both reactants. The use of specific solvents, such as fluorinated alcohols, has been shown to dramatically increase regioselectivity in pyrazole formation by modulating the reactivity of the carbonyl groups. conicet.gov.ar For a tetra-substituted pyrazole like the title compound, achieving high yield and regioselectivity would necessitate careful control over reaction conditions to favor the desired isomer over potential side products.
Table 1: Factors Influencing Regioselectivity and Yield in Substituted Pyrazole Synthesis
| Factor | Influence on Synthesis | Example from Literature | Citation |
|---|---|---|---|
| Solvent Effects | Fluorinated alcohols (TFE, HFIP) can significantly improve regioselectivity in the condensation of 1,3-diketones with hydrazines. | Reaction of trifluoromethyl-1,3-diketone with methylhydrazine shows a selectivity shift from 85:15 to 97:3 in favor of the desired regioisomer when changing the solvent from TFE to HFIP. | conicet.gov.ar |
| Substituent Effects | The electronic nature of substituents on the precursors dictates the relative reactivity of the condensation sites, affecting the isomeric ratio. | In the synthesis of 3,4-diaryl-1H-pyrazoles, the electronic properties of the aryl groups on the tosylhydrazone and nitroalkene precursors control the regiochemical outcome of the cycloaddition. | rsc.org |
| Reaction Conditions | Base-mediated, one-pot procedures can offer high regio- and chemo-selectivity by controlling the sequence of intermediate formation. | One-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines allows for the isolation of a single N¹-substituted pyrazole derivative. | nih.gov |
Comparison with Other Small Ring Heterocycles (e.g., Pyrrolidine (B122466), Piperidine)
The azetidine ring imparts distinct properties to the molecule that differ significantly from its five- and six-membered homologues, pyrrolidine and piperidine (B6355638). These differences are rooted in the inherent ring strain of the four-membered system.
Differences in Conformational Preferences and Ring Dynamics
The size of the saturated heterocyclic ring has a profound impact on its conformational flexibility and preferred geometry. nih.gov
Azetidine: The four-membered azetidine ring is characterized by significant angle strain (approx. 25.4 kcal/mol). rsc.org It adopts a puckered or bent conformation to alleviate some of this strain. The barrier to ring inversion is relatively low.
Pyrrolidine: The five-membered pyrrolidine ring is much more flexible and has considerably less ring strain (~5.4 kcal/mol). rsc.org It exists in a dynamic equilibrium between various envelope and twist conformations.
Piperidine: The six-membered piperidine ring is essentially strain-free and strongly prefers to adopt a stable chair conformation, similar to cyclohexane, which minimizes both angle and torsional strain. Boat conformations are significantly less favored. nih.gov
These conformational differences influence how the heterocyclic moiety is presented and how it interacts with other parts of the molecule or with external binding partners. A study comparing proline (pyrrolidine), azetidine-2-carboxylic acid, and piperidine-2-carboxylic acid found that the change in ring size leads to remarkable changes in backbone and ring structures. nih.gov
Table 2: Conformational Properties of Small Ring Heterocycles
| Property | Azetidine | Pyrrolidine | Piperidine | Citation |
|---|---|---|---|---|
| Ring Size | 4-membered | 5-membered | 6-membered | |
| Approx. Ring Strain | ~25.4 kcal/mol | ~5.4 kcal/mol | Low | rsc.org |
| Preferred Conformation | Puckered/Bent | Envelope/Twist | Chair | nih.gov |
| Flexibility | Relatively Rigid | Flexible | Relatively Rigid (in chair form) | nih.gov |
Differential Reactivity Profiles in Synthetic Transformations
The most significant difference in the chemical reactivity of azetidine compared to pyrrolidine and piperidine is its susceptibility to ring-opening reactions. This reactivity is driven by the release of its considerable ring strain. rsc.orgrsc.org
Azetidine: The strained C-N and C-C bonds of the azetidine ring can be cleaved under various conditions (e.g., with nucleophiles, under reductive conditions, or via acid catalysis) that would not affect the more stable larger rings. ambeed.com This strain-driven reactivity makes azetidines versatile synthetic intermediates for accessing other nitrogen-containing compounds, including ring-expansion to form pyrrolidines and piperidines. researchgate.net
Pyrrolidine and Piperidine: These rings are significantly more stable and unreactive towards ring-opening. Their chemistry is dominated by reactions at the nitrogen atom (e.g., alkylation, acylation) or on adjacent carbon atoms (e.g., α-lithiation), with the heterocyclic core typically remaining intact.
Therefore, incorporating an azetidine moiety into a molecule like this compound introduces a site of latent reactivity that is absent in analogues containing pyrrolidine or piperidine. This unique reactivity profile can be exploited in synthetic chemistry for further molecular diversification.
Future Research Directions and Unexplored Chemical Frontiers
Development of Novel and Efficient Synthetic Pathways
Modern synthetic chemistry prioritizes efficiency, sustainability, and the ability to generate structural diversity. For a molecule like 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine, future synthetic developments could focus on asymmetric synthesis, scalable flow processes, and green chemistry principles.
Catalytic Asymmetric Synthesis of Chiral Derivatives
While the parent compound is achiral, the introduction of stereocenters, particularly on the azetidine (B1206935) ring or its substituents, could lead to derivatives with specific stereoelectronic properties. Catalytic asymmetric synthesis offers a powerful tool for achieving this with high enantioselectivity.
Future research could explore the use of chiral catalysts to construct enantiomerically enriched analogues. For instance, a chiral phosphoric acid could catalyze the enantioselective aza-Friedel–Crafts reaction between a 5-aminopyrazole and a cyclic ketimine, a strategy that has been successful for producing C2-quaternary indolin-3-ones. researchgate.net Another approach could involve the asymmetric synthesis of a chiral azetidine precursor, such as through the La(OTf)₃-catalyzed intramolecular aminolysis of a chiral cis-3,4-epoxy amine, which could then be incorporated into the pyrazole (B372694) scaffold. nih.gov Organocatalysis, particularly using chiral amines, has proven effective in the 1,3-diamination of α,β-unsaturated aldehydes to furnish chiral pyrazolidines, which could serve as precursors to target molecules. nih.govresearchgate.net
Table 1: Potential Catalytic Systems for Asymmetric Synthesis of Chiral Derivatives
| Catalyst Type | Potential Reaction | Target Chiral Moiety | Anticipated Advantages |
| Chiral Phosphoric Acid | Asymmetric aza-Friedel–Crafts | Substituted Azetidine Ring | High enantioselectivity, metal-free conditions. |
| Lanthanide (III) Triflate | Intramolecular Epoxide Aminolysis | Chiral 3-hydroxyazetidine precursor | High regioselectivity and yield. |
| Chiral Amine (Organocatalyst) | Aza-Michael/Hemiaminal Cascade | Chiral Pyrazolidine Precursor | Metal-free, direct access to functionalized heterocycles. nih.gov |
Flow Chemistry Approaches for Scale-Up
For the potential translation of this compound from laboratory-scale research to industrial application, scalable and safe synthesis protocols are paramount. Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous reagents or intermediates, and straightforward scalability. almacgroup.comnih.gov
A prospective flow synthesis could involve a multi-step sequence where each step is optimized in a dedicated reactor module. For example, the formation of the pyrazole core from a hydrazine (B178648) and a β-dicarbonyl compound could be performed in a heated coil reactor, followed by an in-line purification or extraction, before the product stream is fed into a subsequent reactor for the introduction of the amino and azetidinyl groups. This approach has been successfully used to scale up the synthesis of other heterocyclic compounds, such as 3,5-diamino-1H-pyrazole, where a potentially hazardous diazotization step was rendered safe through a continuous-flow process with a residence time of only minutes. researchgate.net The aminolysis of epichlorohydrin (B41342) to form azetidinium salts has also been shown to be more efficient and rapid in flow reactors compared to batch methods. nih.gov
Table 2: Hypothetical Continuous-Flow Synthesis Scheme
| Step | Reaction | Reactor Type | Proposed Conditions | Residence Time |
| 1 | Pyrazole Ring Formation | Heated Coil Reactor (CSTR) | 1,3-Diketone + Hydrazine, EtOH, 80°C | 15 min |
| 2 | Nitration/Functionalization | Micro-packed Bed Reactor | Pyrazole + Nitrating Agent, 0-10°C | 5 min |
| 3 | Reduction of Nitro Group | H-Cube® (Hydrogenation) | Pd/C catalyst, H₂ gas, 30°C | 2 min |
| 4 | Azetidine Installation | Heated Coil Reactor | Aminopyrazole + Azetidine precursor, Base, 100°C | 20 min |
Utilization of Sustainable Reagents and Solvents
The principles of green chemistry are increasingly integral to modern synthetic design. Future work on synthesizing this compound and its derivatives should aim to minimize environmental impact by employing sustainable practices.
Exploration of Advanced Chemical Reactivity
The unique electronic and structural features of the this compound scaffold—namely the strained four-membered ring and the nucleophilic, electron-rich pyrazole core—suggest a rich and largely unexplored reactivity profile.
Unconventional Transformations of the Azetidine and Pyrazole Rings
Future research could probe the limits of this scaffold's stability and explore unconventional transformations that leverage its inherent characteristics. The ring strain of the azetidine moiety makes it susceptible to ring-opening reactions, which could be exploited to synthesize novel, more complex structures.
For the pyrazole ring, recent studies have uncovered unusual rearrangement and ring-opening/recyclization cascades. For example, the thermolysis of an azidopyrazole in acetic acid has been shown to initiate a sequence involving a transient nitrene, leading to remote C-H functionalization and concomitant reduction of the azide (B81097) to an amine without external reagents. mdpi.comnih.gov Applying such a strategy to a derivative of the title compound, for instance by converting the 4-amino group to an azide, could potentially trigger a novel rearrangement, functionalizing one of the methyl groups. Another unconventional approach involves the Lewis acid-mediated transformation of other heterocyclic systems, such as indoles, into pyrazoles via an aromatic ring-opening strategy, hinting at the possibility of accessing the pyrazole core from unexpected precursors. nih.gov
Cascade and Multicomponent Reactions Incorporating the Scaffold
Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic operation. mdpi.combeilstein-journals.org Designing novel MCRs that incorporate the 5-amino-1,3-dimethylpyrazole (B17969) core or even construct the entire scaffold in one pot is a promising frontier.
A hypothetical three-component reaction could involve 5-amino-1,3-dimethyl-1H-pyrazole, an aldehyde, and a 1,3-dicarbonyl compound, which has been shown to produce pyrazolo[3,4-b]quinolines. researchgate.net Such cascade reactions could be used to build fused heterocyclic systems onto the existing pyrazole ring. Furthermore, developing a novel four-component reaction could potentially assemble the entire target molecule or a close analogue in a single step. This might involve the condensation of 1,3-dimethylhydrazine, a β-ketonitrile, an orthoformate, and azetidine. The efficiency and convergence of MCRs make them highly attractive for creating libraries of analogues for chemical biology or materials science exploration. researchgate.netnih.gov
Table 3: Comparison of Linear vs. Multicomponent Synthesis Approach
| Feature | Linear Synthesis | Multicomponent Reaction (MCR) |
| Number of Steps | Multiple sequential steps | Typically one pot |
| Purification | Required after each step | Single final purification |
| Time & Resources | High consumption of time, solvents, and energy | Reduced consumption; higher efficiency |
| Atom Economy | Often lower due to stoichiometric byproducts | Generally higher, incorporating most atoms into the final product. rsc.org |
| Diversity | Limited by the linear sequence | High potential for structural diversity by varying components |
In-depth Theoretical Investigations
Theoretical and computational chemistry offer powerful tools to predict, understand, and guide the synthesis and application of new molecules. For this compound, these approaches can unlock a deeper understanding of its chemical behavior and potential.
Machine Learning and AI-Assisted Retrosynthesis and Reaction Prediction
Transfer learning, a technique where a model trained on a large dataset is fine-tuned for a more specific task, has shown promise in predicting retrosynthetic pathways for heterocyclic compounds, a class to which pyrazoles belong. chemrxiv.orgox.ac.ukacs.org Such models could be specifically adapted to predict the formation of the pyrazole and azetidine rings, which are key structural motifs. chemrxiv.orgox.ac.ukacs.org AI algorithms can analyze vast amounts of reaction data to predict the outcomes of chemical reactions, including potential yields and side products, which would be invaluable for optimizing the synthesis of this compound and its derivatives. chemai.iorjptonline.org
Table 1: Potential AI and Machine Learning Applications in the Study of this compound
| Application Area | Specific Technique | Potential Outcome |
| Retrosynthesis Planning | Graph Neural Networks, Transformer Models | Identification of novel and efficient synthetic routes. |
| Reaction Prediction | Supervised Learning, Deep Learning | Prediction of reaction yields, optimal conditions, and potential byproducts. |
| Catalyst Design | Reinforcement Learning | Discovery of new catalysts for the synthesis of the pyrazole or azetidine moiety. |
Advanced Spectroscopic Simulation for Complex Systems
Computational spectroscopy, particularly methods based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide profound insights into the electronic structure and properties of molecules. researchgate.netresearchgate.netnih.gov Simulating the spectroscopic properties of this compound can aid in its characterization and predict its behavior in various environments.
DFT calculations can be used to determine the molecule's optimized geometry, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts. researchgate.netnih.gov This information is crucial for confirming the compound's structure and understanding the influence of the azetidine and amine substituents on the pyrazole ring. TD-DFT calculations can predict the electronic absorption and emission spectra (UV-Vis and fluorescence), which is essential for exploring its potential in optical applications. researchgate.netscispace.com Furthermore, simulations of X-ray absorption spectra can provide detailed information about the local electronic and geometric structure. rsc.org
Table 2: Spectroscopic Properties of Pyrazole Derivatives Amenable to Theoretical Simulation
| Spectroscopic Technique | Information Gained | Relevant Computational Method |
| Infrared (IR) and Raman | Vibrational modes, functional groups | DFT |
| Nuclear Magnetic Resonance (NMR) | Chemical environment of nuclei (¹H, ¹³C, ¹⁵N) | DFT |
| UV-Visible Absorption | Electronic transitions, HOMO-LUMO gap | TD-DFT |
| Fluorescence Emission | Excited state properties, potential for sensing | TD-DFT |
| X-ray Absorption (XAS) | Local atomic structure and bonding | DFT-based methods |
Novel Applications in Chemical Sciences (Excluding life sciences)
The unique structural features of this compound suggest a range of potential applications in various branches of chemistry beyond the life sciences.
Development of New Analytical Reagents
Pyrazole derivatives have been extensively investigated as chemosensors for the detection of metal ions. nih.govresearchgate.net The nitrogen atoms of the pyrazole ring and the exocyclic amine group in this compound can act as coordination sites for metal ions. nih.govsemanticscholar.org This binding event can lead to a change in the molecule's photophysical properties, such as color or fluorescence, forming the basis for a colorimetric or fluorescent sensor. nih.govnih.gov
Future research could focus on exploring the selectivity and sensitivity of this compound towards various metal ions. The azetidine ring, while not a primary binding site, could influence the steric and electronic environment of the coordinating nitrogen atoms, potentially fine-tuning the selectivity for specific metal ions. rsc.org Theoretical calculations could be employed to predict the binding affinities for different metal ions and to understand the mechanism of the sensing response. chemrxiv.org
Exploration in Advanced Materials Chemistry
The pyrazole scaffold is a component in various functional materials, including polymers and organic light-emitting diodes (OLEDs). nbinno.commdpi.comnih.gov The electronic properties of pyrazole derivatives, which can be tuned by substitution, make them attractive building blocks for materials with interesting optical and electronic properties. nih.govrroij.com
The compound this compound could be explored as a monomer for the synthesis of novel polymers. The primary amine group provides a handle for polymerization reactions. The resulting polymers could possess unique properties due to the presence of the pyrazole and azetidine moieties, such as specific thermal or optical characteristics. Furthermore, its potential as a ligand for metal-organic frameworks (MOFs) could be investigated, where the nitrogen atoms could coordinate to metal centers to form porous materials with applications in gas storage or catalysis.
Application in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the non-covalent interactions between molecules. wikipedia.org Host-guest chemistry, a central concept in this field, involves the binding of a "guest" molecule within a larger "host" molecule. nih.govfrontiersin.org The pyrazole ring is known to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, making it a suitable component for supramolecular assemblies. mdpi.com
The structure of this compound suggests its potential as a guest molecule in various host systems, such as cyclodextrins, calixarenes, or cucurbiturils. frontiersin.org The formation of such host-guest complexes could modify the properties of the pyrazole derivative, for instance, by enhancing its solubility or stability. Conversely, this compound could be incorporated into larger molecular structures designed to act as hosts for other small molecules or ions, with the pyrazole and amine groups providing specific recognition sites.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via alkylation or amination of pyrazole precursors. For example:
- Step 1 : Alkylation of 1,3-dimethylpyrazole derivatives using azetidine-containing reagents under reflux in ethanol or acetonitrile .
- Step 2 : Amination at the 4-position of the pyrazole ring using ammonia or azetidine derivatives in DMF with NaH as a base .
- Key Variables : Temperature (60–100°C), solvent polarity, and reaction time (6–24 hours) significantly impact yields. Ethanol reflux typically achieves 65–75% yield, while DMF at 80°C may improve regioselectivity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., methyl groups at positions 1 and 3, azetidine at position 5) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 207.16) .
- HPLC-PDA : Purity >95% is achieved using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of azetidine-functionalized pyrazoles?
- Methodological Answer :
- Side Reactions : Competing N- vs. C-alkylation, azetidine ring-opening under acidic conditions.
- Optimization Strategies :
- Use non-polar solvents (e.g., toluene) to suppress ring-opening .
- Employ phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity in biphasic systems .
- Monitor pH to avoid protonation of the azetidine nitrogen (optimal pH 7–9) .
Q. What in vitro assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, JAK2) using fluorescence-based ATPase assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) to quantify affinity (K) .
Q. How can structural analogs of this compound guide SAR studies for improved pharmacological profiles?
- Methodological Answer :
- Analog Design : Replace azetidine with pyrrolidine or piperidine to assess ring size effects on target binding .
- SAR Table :
| Analog Structure | Key Modification | Bioactivity Trend |
|---|---|---|
| 5-(Pyrrolidin-1-yl)-1,3-dimethyl | Larger ring | ↓ Kinase inhibition |
| 5-(Morpholino)-1,3-dimethyl | Oxygen in ring | ↑ Solubility, ↓ potency |
| 4-Amino-1-benzyl derivative | Bulkier substituent | ↑ Cytotoxicity |
Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in reported synthetic yields for similar pyrazole-azetidine derivatives?
- Methodological Answer :
- Case Study : Yields vary from 50% (ethanol, 12 hours) to 80% (DMF, 24 hours) for analogous compounds .
- Resolution : Replicate reactions with controlled O/moisture exclusion (schlenk line) and quantify intermediates via LC-MS to identify bottlenecks .
Q. What computational tools are effective for predicting the binding mode of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide with crystal structures of target proteins (e.g., PDB: 1M17) .
- MD Simulations : GROMACS for stability analysis (20 ns trajectories) to assess binding pose retention .
Safety & Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis due to potential amine volatility .
- Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
